2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid
Description
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with bromine at position 2, methoxy at position 6, and a carboxylic acid group at position 5. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, which modulate its electronic properties, solubility, and reactivity. The carboxylic acid moiety enhances polarity, making it suitable for applications in coordination chemistry, pharmaceutical intermediates, and luminescent materials .
Properties
Molecular Formula |
C9H7BrN2O3 |
|---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
2-bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-6-3-12-4-7(10)11-8(12)2-5(6)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
MQFNWNDLESTBKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid typically involves the bromination of 6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction conditions often require controlled temperature and time to achieve the desired product with high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the methoxy group can produce a ketone or aldehyde.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C10H8BrN3O2
- Molecular Weight : 284.09 g/mol
- IUPAC Name : 2-Bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylic acid
The structure features a bromine atom at the 2-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine ring, which contributes to its unique biological activity.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other bacterial pathogens. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.03 to 5.0 μM against Mtb H37Rv strains, indicating strong potential as anti-TB agents .
Neurological Applications
Imidazo[1,2-a]pyridine derivatives have been investigated for their neuroprotective effects and potential in treating neurodegenerative diseases. Some studies have shown that these compounds can inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. For instance, specific derivatives exhibited IC50 values ranging from 0.2 to 50.0 μM in AChE inhibition assays, suggesting promising therapeutic avenues .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The introduction of the bromine and methoxy groups is achieved through halogenation and methylation reactions under controlled conditions.
Case Study: Synthesis Methodology
A notable case study involved the synthesis of various imidazo[1,2-a]pyridine derivatives through reactions with haloketones and 2-aminopyridines in basic media. Characterization techniques such as single-crystal X-ray diffraction were employed to elucidate the structural properties of synthesized compounds .
The following table summarizes the biological activities of selected imidazo[1,2-a]pyridine derivatives compared to this compound:
| Compound Name | Activity Type | MIC (μM) | Notes |
|---|---|---|---|
| This compound | Anti-TB | 0.03 - 5.0 | Effective against MDR strains |
| Compound A | AChE Inhibition | 0.79 | Strongest among tested derivatives |
| Compound B | Antimicrobial | ≤0.006 | Effective against various bacterial strains |
| Compound C | Neuroprotective | >10 | Non-toxic against human cell lines |
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the imidazo[1,2-A]pyridine scaffold can facilitate binding to active sites or allosteric sites of target proteins, leading to inhibition or modulation of their activity .
The methoxy and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity and specificity for its targets . The exact pathways involved may vary depending on the biological context and the specific target being studied.
Comparison with Similar Compounds
Key Observations:
- Positional Effects : Bromine at position 2 (target compound) vs. position 6 (e.g., 6-Bromo-3-fluoroimidazo[1,2-a]pyridine ) alters steric and electronic profiles. Position 2 bromine may enhance electrophilic substitution reactivity.
- Functional Groups : Carboxylic acid (target compound) increases hydrophilicity and metal-binding capacity compared to esters (e.g., ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate ).
- Biological Activity: Amino-substituted derivatives (e.g., 8-amino-6-bromoimidazo[1,2-a]pyridine ) exhibit kinase inhibition, while the target compound’s methoxy group may confer distinct pharmacokinetic properties.
Biological Activity
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid (CAS No. 2225879-15-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and infectious diseases. This article reviews its biological activity, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₉H₇BrN₂O₃
- Molecular Weight : 271.07 g/mol
- Appearance : White to off-white solid
- Purity : ≥ 95%
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound was evaluated using the HeLa cervical carcinoma cell line through a PrestoBlue® viability assay. The results indicated:
- IC₅₀ Values : Several analogs displayed IC₅₀ values below 150 μM, indicating high cytotoxicity, while others ranged from 386 to 735 μM .
| Compound | IC₅₀ (µM) | Remarks |
|---|---|---|
| 1a | <150 | Highly cytotoxic |
| 1d | <150 | Highly cytotoxic |
| 1l | <150 | Highly cytotoxic |
| Others | 386 - 735 | Moderate cytotoxicity |
The mechanism underlying the cytotoxic effects of this compound is linked to the inhibition of geranylgeranylation, a post-translational modification crucial for the function of several proteins involved in cell signaling and proliferation. This inhibition leads to reduced cell viability and may serve as a potential therapeutic target in cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the C6 position of the imidazo[1,2-A]pyridine ring significantly influence biological activity. Compounds with specific substituents at this position were found to retain or enhance their activity against cancer cells. For instance:
- C6 Substituents : The nature of substituents (e.g., alkyl, aryl groups) was correlated with varying degrees of cytotoxicity and selectivity against different cancer cell lines .
Anti-Infective Activity
In addition to its anticancer properties, compounds related to this compound have shown promise against Mycobacterium tuberculosis (Mtb). High-throughput screening identified several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 µM against Mtb H37Rv strains .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Compound A | 0.03 | Potent inhibitor |
| Compound B | 5.0 | Moderate inhibitor |
Study on Cancer Cell Lines
In a recent study, various derivatives of imidazo[1,2-A]pyridine were synthesized and tested for their effects on HeLa cells. The results highlighted the importance of the C6 substituent in enhancing cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Anti-Tubercular Activity
Another case study focused on the anti-tubercular properties of related compounds. A series of derivatives were tested against both replicating and non-replicating forms of Mtb, revealing promising activity that warrants further investigation into their mechanism of action and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step heterocyclic condensation. For example, starting from substituted pyridine derivatives, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous DMF. Methoxy group introduction may require nucleophilic substitution with sodium methoxide. Carboxylic acid functionality is often installed via hydrolysis of ester precursors using NaOH/EtOH (1:1 v/v) at reflux .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equiv. NBS for complete bromination) and solvent polarity (e.g., THF for better solubility of intermediates).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
- Structural Confirmation : Employ -/-NMR to verify substituent positions (e.g., methoxy singlet at δ 3.9–4.1 ppm, carboxylic acid proton absence in DMSO-d6). X-ray crystallography can resolve ambiguous cases, especially for regiochemical assignments .
Q. What safety protocols are critical when handling this compound and its intermediates?
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Brominated intermediates may release HBr vapors; conduct reactions in a fume hood.
- Waste Management : Segregate halogenated waste and neutralize acidic byproducts with NaHCO3 before disposal. Partner with certified waste treatment facilities for hazardous residues .
Advanced Research Questions
Q. How can conflicting spectroscopic data from different synthetic batches be resolved?
- Troubleshooting :
- Regioisomer Contamination : Compare experimental -NMR with DFT-simulated spectra (e.g., Gaussian 16) to identify misassigned peaks.
- Solvent Artifacts : Re-crystallize from alternative solvents (e.g., EtOAc/hexane vs. DCM/MeOH) to eliminate residual solvents affecting NMR shifts .
- Case Study : A 2021 study resolved a 0.3 ppm discrepancy in methoxy signals by confirming crystallographic packing effects via SC-XRD .
Q. What strategies enhance the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Catalytic Systems : Use Pd(PPh3)4 (5 mol%) with K2CO3 in dioxane/water (3:1) at 80°C. The bromine atom at position 2 acts as a leaving group, enabling aryl boronic acid coupling.
- Challenges : Steric hindrance from the methoxy group may reduce yields. Pre-complexation with CuI (10 mol%) can improve transmetallation efficiency .
Q. How does the electronic nature of substituents influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (Br) : Enhance binding to kinase ATP pockets (e.g., CDK inhibitors).
- Methoxy Group : Modulates solubility and metabolic stability. Replace with -CF3 for improved pharmacokinetics in antiviral studies .
- Computational Modeling : Dock the compound into target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina to predict binding affinities .
Data Contradiction Analysis
Q. Why do reported yields vary for the same synthetic route?
- Key Factors :
- Moisture Sensitivity : Anhydrous conditions critical for bromination; trace H2O can hydrolyze intermediates prematurely.
- Catalyst Lot Variability : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2(dppf)) to identify batch-specific impurities .
- Resolution : Replicate literature procedures with strict inert atmosphere control (Argon/N2) and report detailed reaction monitoring (e.g., in situ IR for carboxylate formation) .
Methodological Resources
- Spectral Libraries : Refer to PubChem (CID: 37818533) for NMR/MS data cross-validation .
- Crystallography : CCDC deposition numbers (e.g., 1053655-66-5) provide structural benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
